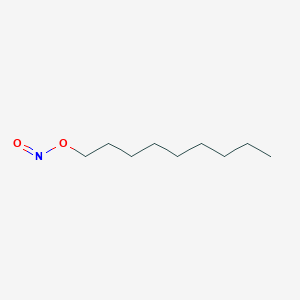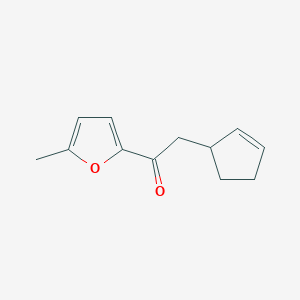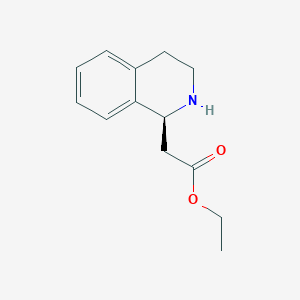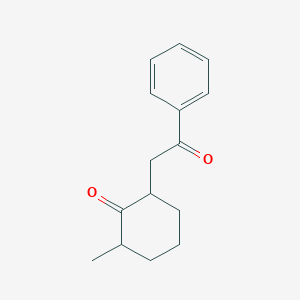![molecular formula C23H26O3Si B12564331 5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol CAS No. 192313-73-8](/img/structure/B12564331.png)
5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol: is a compound that features a tert-butyl(diphenyl)silyl protecting group attached to a benzene-1,3-diol structure. This compound is significant in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride. The reaction is carried out in the presence of a base such as pyridine or imidazole to facilitate the formation of the silyl ether. The reaction conditions often include mild temperatures and anhydrous solvents to prevent hydrolysis of the silyl ether .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of tert-butyl(diphenyl)silyl chloride and appropriate bases remains consistent in both laboratory and industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions where the hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert the hydroxyl groups to alkanes.
Substitution: The silyl ether group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like fluoride ions (from TBAF) are used to remove the silyl protecting group.
Major Products:
Oxidation: Formation of quinones or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of free hydroxyl groups or other substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a protecting group for hydroxyl functionalities in complex organic syntheses. It provides stability against acidic and basic conditions, making it ideal for multi-step synthesis .
Biology and Medicine: In biological research, the compound is used to protect sensitive hydroxyl groups in biomolecules during synthetic modifications. This allows for the study of modified biomolecules without degradation .
Industry: In the pharmaceutical industry, the compound is used in the synthesis of drug intermediates. Its stability and reactivity make it a valuable tool in the production of complex molecules .
Wirkmechanismus
The mechanism of action of 5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol involves the protection of hydroxyl groups through the formation of a silyl ether. The tert-butyl(diphenyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups in the molecule .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyldimethylsilyl (TBDMS) ethers
- tert-Butyldiphenylsilyl (TBDPS) ethers
- Trimethylsilyl (TMS) ethers
- Triisopropylsilyl (TIPS) ethers
Uniqueness: 5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol is unique due to its increased stability towards acidic and nucleophilic conditions compared to other silyl ethers. This stability is attributed to the bulky tert-butyl and diphenyl groups, which provide steric protection .
Eigenschaften
CAS-Nummer |
192313-73-8 |
|---|---|
Molekularformel |
C23H26O3Si |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
5-[[tert-butyl(diphenyl)silyl]oxymethyl]benzene-1,3-diol |
InChI |
InChI=1S/C23H26O3Si/c1-23(2,3)27(21-10-6-4-7-11-21,22-12-8-5-9-13-22)26-17-18-14-19(24)16-20(25)15-18/h4-16,24-25H,17H2,1-3H3 |
InChI-Schlüssel |
BETWTCHHKCAWMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC(=CC(=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-3-(3,4-Dichlorophenyl)-3-[(1,3-dioxolan-2-yl)methyl]piperidine](/img/structure/B12564251.png)
![Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate](/img/structure/B12564255.png)
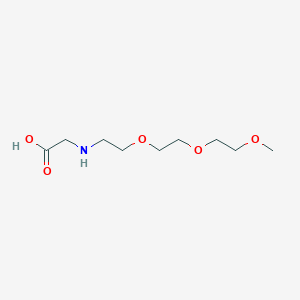
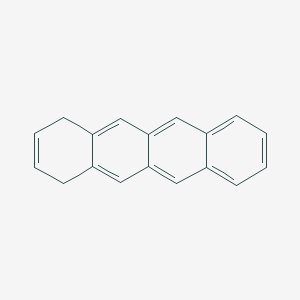
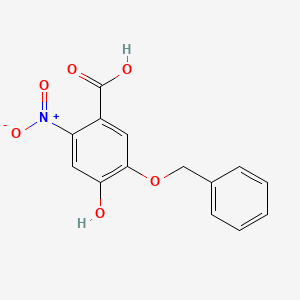
![N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine](/img/structure/B12564289.png)
![[Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone]](/img/structure/B12564291.png)
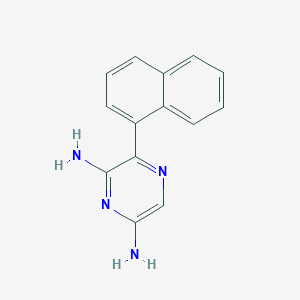
![9,9'-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12564302.png)
![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-phenyl-3-butenyl]oxy]-](/img/structure/B12564309.png)
